9H-fluoren-9-one O-(3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-2-hydroxypropyl) oxime
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Overview
Description
9H-fluoren-9-one O-(3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-2-hydroxypropyl) oxime is a complex organic compound that features a fluorenone core with a substituted oxime group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-9-one O-(3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-2-hydroxypropyl) oxime typically involves multiple steps:
Formation of the Fluorenone Core: The fluorenone core can be synthesized through the oxidation of fluorene using reagents such as chromic acid or potassium permanganate.
Oxime Formation: The fluorenone is then converted to its oxime derivative by reacting with hydroxylamine hydrochloride in the presence of a base like sodium acetate.
Substitution with Piperazine Derivative: The oxime is further reacted with 3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-2-hydroxypropyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The fluorenone core can undergo further oxidation to form fluorenone derivatives.
Reduction: The oxime group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonyl chlorides.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 9H-fluoren-9-one O-(3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-2-hydroxypropyl) oxime may be investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets could make it a candidate for developing new therapeutic agents.
Medicine
Medically, this compound could be explored for its potential therapeutic effects. Its structural features suggest it might interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 9H-fluoren-9-one O-(3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-2-hydroxypropyl) oxime would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, altering their activity. The presence of the oxime and piperazine groups suggests potential interactions with proteins, possibly inhibiting or modulating their function.
Comparison with Similar Compounds
Similar Compounds
9H-fluoren-9-one oxime: Lacks the piperazine and sulfonyl groups, making it less complex.
4-chlorophenylsulfonyl piperazine: Does not contain the fluorenone core or oxime group.
Uniqueness
The uniqueness of 9H-fluoren-9-one O-(3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-2-hydroxypropyl) oxime lies in its combination of a fluorenone core with a substituted oxime and piperazine group. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-3-(fluoren-9-ylideneamino)oxypropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN3O4S/c27-19-9-11-21(12-10-19)35(32,33)30-15-13-29(14-16-30)17-20(31)18-34-28-26-24-7-3-1-5-22(24)23-6-2-4-8-25(23)26/h1-12,20,31H,13-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHOSHZVMGYLRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CON=C2C3=CC=CC=C3C4=CC=CC=C42)O)S(=O)(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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